

Gp91 ds-tat Peptide Technical Support Center

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Compound of Interest

Compound Name: *Gp91 ds-tat*

Cat. No.: *B10830428*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of **Gp91 ds-tat** peptide.

Frequently Asked Questions (FAQs)

1. What is the **Gp91 ds-tat** peptide and what is its mechanism of action?

The **Gp91 ds-tat** peptide is a chimeric peptide composed of two functional domains: a sequence from gp91phox (also known as Nox2) and a cell-penetrating peptide sequence from the HIV-1 trans-activator of transcription (Tat).[1] The gp91phox sequence acts as a competitive inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex assembly, specifically by mimicking the docking site for the p47phox subunit.[2][3] This prevents the formation of a functional enzyme complex, thereby inhibiting the production of superoxide radicals.[4][5] The Tat sequence facilitates the entry of the peptide into cells, allowing it to reach its intracellular target.[1][6]

2. What is the amino acid sequence and molecular weight of **Gp91 ds-tat**?

The typical amino acid sequence is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂. [1] The corresponding molecular weight is approximately 2671.6 g/mol. [1] Some variants may exist, such as a version that is two amino acids shorter at the N-terminus.[6][7]

3. How should the **Gp91 ds-tat** peptide be stored and handled?

For long-term storage, the lyophilized peptide powder should be stored at -20°C, where it can be stable for up to three years.[8] Once reconstituted in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] Stock solutions can be stored at -80°C for up to a year or at -20°C for one month.[8]

4. How do I reconstitute the **Gp91 ds-tat** peptide?

The peptide is soluble in water.[8] For stock solutions, dissolve the peptide in sterile, nuclease-free water. To enhance solubility, you can gently vortex the solution or use an ultrasonic bath.[9]

5. What purity level should I expect for the **Gp91 ds-tat** peptide?

Reputable suppliers typically provide **Gp91 ds-tat** peptide with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[10][11] For sensitive applications, higher purities, such as >98%, may be available.[4]

6. Why is it important to use a scrambled control peptide?

A scrambled control peptide, such as **sgp91 ds-tat**, consists of the same amino acids as the active peptide but in a random sequence.[5][9][12] This control is crucial to demonstrate that the observed biological effects are specific to the inhibitory sequence of **Gp91 ds-tat** and not due to non-specific effects of a cell-penetrating peptide or the presence of a peptide itself.[13]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|--|---|--|
| Reduced or no inhibitory activity in my experiment. | Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.[8] | Always aliquot stock solutions after the first reconstitution and store them at the recommended temperatures (-20°C or -80°C).[8] Avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration: The effective concentration of the peptide can vary depending on the cell type and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations ranging from 1 µM to 50 µM have been reported in the literature.[4][13] | |
| Low Purity of the Peptide: Impurities in the peptide preparation can interfere with its activity or cause off-target effects. | Always use a high-purity peptide (≥95%). Verify the purity of your peptide batch using HPLC.[14] | |
| Cellular Uptake Issues: While the Tat sequence facilitates cell entry, uptake efficiency can vary between cell types. | Confirm cellular uptake using a fluorescently labeled version of the Gp91 ds-tat peptide, if available. | |
| Inconsistent results between experiments. | Batch-to-Batch Variability: There may be slight variations in purity or peptide content between different synthesis batches. | Always obtain a certificate of analysis (CoA) for each new batch.[8] Perform a validation experiment with each new batch to ensure consistent activity. |
| Inaccurate Peptide Quantification: The net peptide content of the lyophilized powder can be lower than the total weight due to the | For precise quantification, consider performing amino acid analysis or using a peptide quantification assay. | |

presence of counter-ions and water.

| | | |
|---|--|---|
| Observed off-target effects or cellular toxicity. | Contaminants in the Peptide Preparation: Residual solvents from synthesis or other impurities could be causing toxicity. | Ensure the peptide is from a reputable source that performs thorough quality control for contaminants like endotoxins, especially for in vivo studies. [15] |
| High Peptide Concentration: Excessive concentrations of the peptide may lead to non-specific effects or toxicity. | Lower the concentration of the peptide used in your experiments and perform a toxicity assay. | |

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for **Gp91 ds-tat** Peptide

| Parameter | Method | Typical Specification |
|------------|-------------------|---|
| Purity | HPLC | ≥95% [10] [11] |
| Identity | Mass Spectrometry | Matches the theoretical molecular weight (approx. 2673.3 Da) [11] |
| Appearance | Visual | White lyophilized powder |
| Solubility | Visual | Soluble in water [8] |

Table 2: Recommended Concentration Ranges for **Gp91 ds-tat** Peptide in Different Applications

| Application | Concentration Range | Reference |
|-------------------------|---------------------|--|
| In vitro cell culture | 1 μM - 50 μM | [4] [13] |
| In vivo (rodent models) | 10 mg/kg | [13] |

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for determining the purity of the **Gp91 ds-tat** peptide.

1. Materials:

- **Gp91 ds-tat** peptide, lyophilized powder
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
- C18 analytical HPLC column
- HPLC system with a UV detector

2. Procedure:

- Prepare a 1 mg/mL stock solution of the **Gp91 ds-tat** peptide in Mobile Phase A.
- Set up the HPLC system with the C18 column, equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject 10-20 µL of the peptide solution.
- Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
- Monitor the elution profile at 214 nm or 280 nm.
- The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.[\[14\]](#)[\[15\]](#)

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol describes a general method to confirm the molecular weight of the **Gp91 ds-tat** peptide.

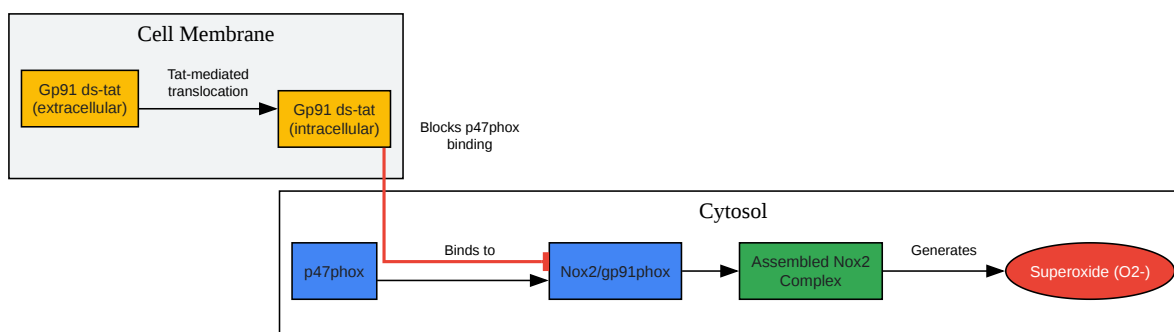
1. Materials:

- **Gp91 ds-tat** peptide solution (from HPLC or a separate preparation)
- Mass spectrometer (e.g., ESI-MS)

2. Procedure:

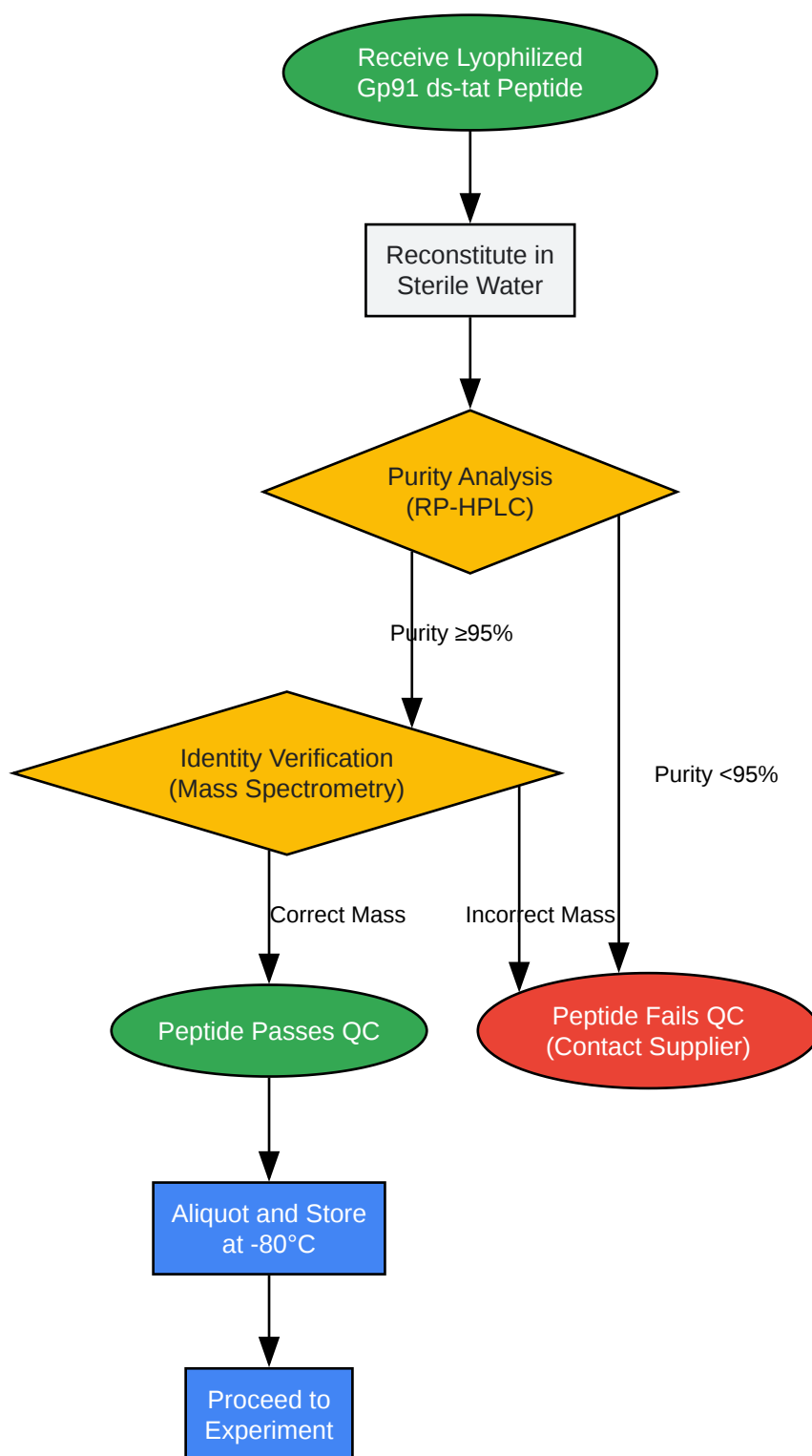
- Prepare a dilute solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
- Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.
- Acquire the mass spectrum in the positive ion mode.
- The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., $[M+2H]^{2+}$, $[M+3H]^{3+}$, etc.).
- Deconvolute the spectrum to determine the molecular mass (M) of the peptide.
- Compare the experimentally determined molecular mass with the theoretical mass calculated from the amino acid sequence.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Visualizations



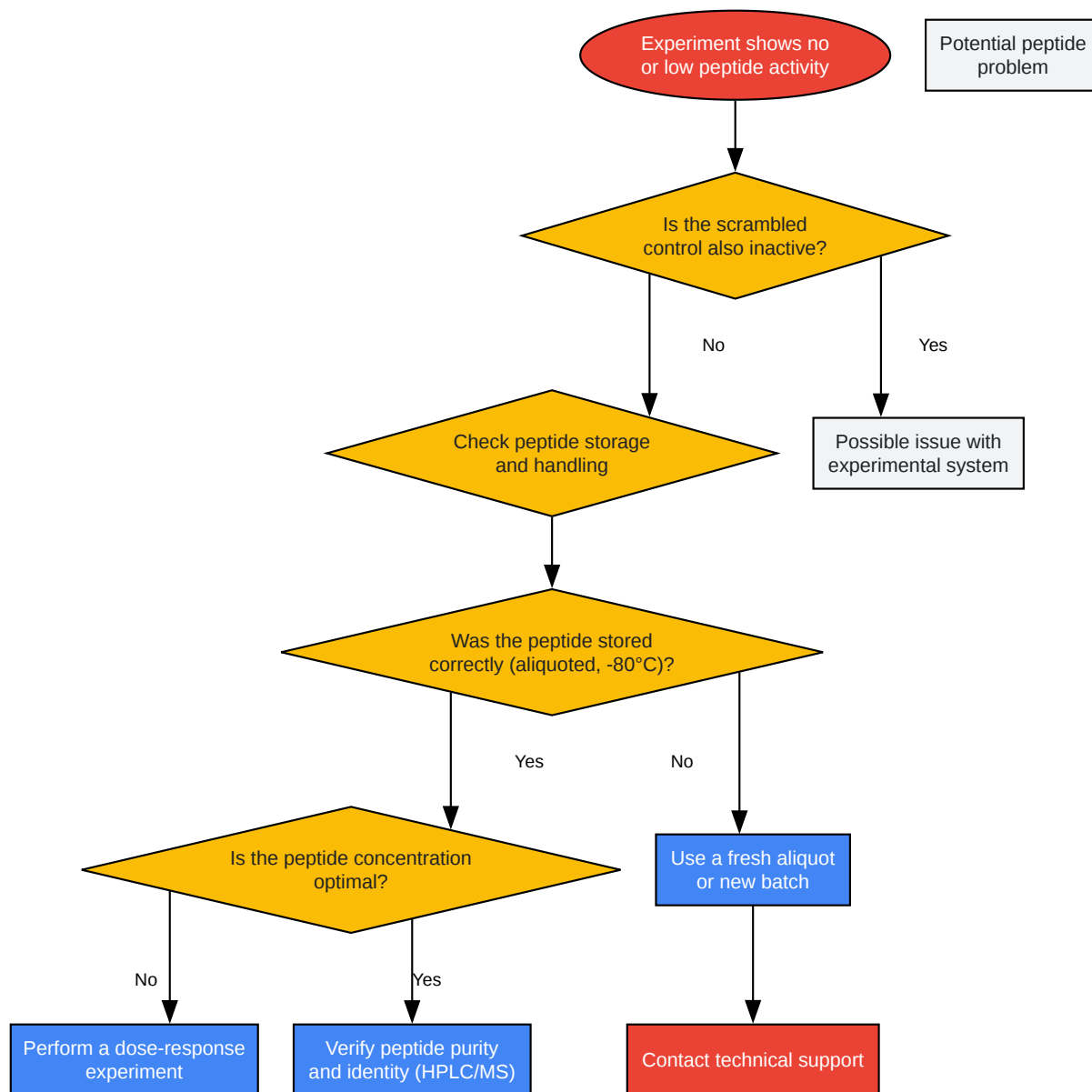
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Caption: Mechanism of **Gp91 ds-tat** as a Nox2 inhibitor.



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Caption: Quality control workflow for **Gp91 ds-tat** peptide.



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Caption: Troubleshooting decision tree for **Gp91 ds-tat** experiments.

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